molecular formula C26H45ClN6P2Pd B3196151 [2,6-Bis[(di-1-piperidinylphosphino)amino]phenyl]palladium(II) chloride CAS No. 955035-37-7

[2,6-Bis[(di-1-piperidinylphosphino)amino]phenyl]palladium(II) chloride

Cat. No.: B3196151
CAS No.: 955035-37-7
M. Wt: 645.5 g/mol
InChI Key: XASCRSOQTJTSCW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Bis((di(piperidin-1-yl)phosphino)amino)phenyl)palladium(II) chloride is a palladium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The compound’s unique structure, which includes piperidinyl groups and phosphino groups, contributes to its high catalytic activity and stability.

Properties

CAS No.

955035-37-7

Molecular Formula

C26H45ClN6P2Pd

Molecular Weight

645.5 g/mol

IUPAC Name

1-N,3-N-bis[di(piperidin-1-yl)phosphanyl]benzene-2-ide-1,3-diamine;chloropalladium(1+)

InChI

InChI=1S/C26H45N6P2.ClH.Pd/c1-5-16-29(17-6-1)33(30-18-7-2-8-19-30)27-25-14-13-15-26(24-25)28-34(31-20-9-3-10-21-31)32-22-11-4-12-23-32;;/h13-15,27-28H,1-12,16-23H2;1H;/q-1;;+2/p-1

InChI Key

XASCRSOQTJTSCW-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)P(NC2=[C-]C(=CC=C2)NP(N3CCCCC3)N4CCCCC4)N5CCCCC5.[Cl-].[Pd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis((di(piperidin-1-yl)phosphino)amino)phenyl)palladium(II) chloride typically involves the reaction of palladium chloride with 2,6-bis((di(piperidin-1-yl)phosphino)amino)benzene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis((di(piperidin-1-yl)phosphino)amino)phenyl)palladium(II) chloride undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of palladium(IV) species.

    Reduction: It can be reduced back to palladium(0) or palladium(II) species using appropriate reducing agents.

    Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines, to form different palladium complexes.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, oxygen.

    Reducing agents: Sodium borohydride, hydrazine.

    Substituting agents: Triphenylphosphine, amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various palladium complexes with different ligands, while oxidation and reduction reactions can lead to different oxidation states of palladium.

Scientific Research Applications

(2,6-Bis((di(piperidin-1-yl)phosphino)amino)phenyl)palladium(II) chloride has numerous applications in scientific research:

    Chemistry: It is widely used as a catalyst in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound’s catalytic properties are utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents due to its ability to facilitate complex organic transformations.

    Industry: The compound is used in the production of fine chemicals, polymers, and materials science.

Mechanism of Action

The mechanism of action of (2,6-Bis((di(piperidin-1-yl)phosphino)amino)phenyl)palladium(II) chloride involves the coordination of the palladium center with the phosphino and piperidinyl groups. This coordination enhances the compound’s stability and catalytic activity. The palladium center acts as a catalyst by facilitating the transfer of electrons during chemical reactions, thereby lowering the activation energy and increasing the reaction rate.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Bis((di(piperidin-1-yl)phosphino)amino)phenyl)palladium(II) bromide: Similar structure but with a bromide ligand instead of chloride.

    (2,6-Bis((di(piperidin-1-yl)phosphino)amino)phenyl)palladium(II) iodide: Similar structure but with an iodide ligand.

    (2,6-Bis((di(piperidin-1-yl)phosphino)amino)phenyl)palladium(II) acetate: Similar structure but with an acetate ligand.

Uniqueness

The uniqueness of (2,6-Bis((di(piperidin-1-yl)phosphino)amino)phenyl)palladium(II) chloride lies in its high catalytic activity and stability, which are attributed to the presence of both piperidinyl and phosphino groups. These groups enhance the electron-donating ability of the ligand, thereby increasing the catalytic efficiency of the palladium center.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,6-Bis[(di-1-piperidinylphosphino)amino]phenyl]palladium(II) chloride
Reactant of Route 2
[2,6-Bis[(di-1-piperidinylphosphino)amino]phenyl]palladium(II) chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.